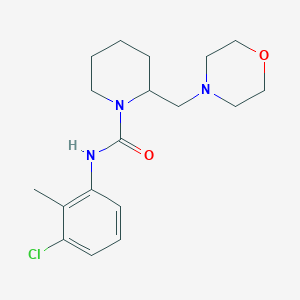![molecular formula C14H19NO2 B5378264 N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide, also known as BU99006, is a novel compound that has been studied extensively for its potential therapeutic applications. BU99006 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, a G protein-coupled receptor that is widely distributed in the central nervous system.
Wirkmechanismus
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide acts as a selective antagonist of the NOP receptor, which is widely distributed in the central nervous system. The NOP receptor is involved in the regulation of several physiological processes, including pain perception, stress response, and reward pathways. By blocking the activity of the NOP receptor, N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide may modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has been shown to produce several biochemical and physiological effects in animal models. In addition to its anxiolytic, antidepressant, and anti-addictive effects, N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. The compound has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide for lab experiments is its selectivity for the NOP receptor, which allows for more targeted studies of the receptor's function. However, the compound's relatively low potency and limited solubility may pose challenges for some experiments. In addition, N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide's effects may vary depending on the species and strain of animal used, which may limit the generalizability of some findings.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide and the NOP receptor. One area of interest is the potential role of the NOP receptor in the regulation of stress and anxiety, as well as its potential as a therapeutic target for anxiety disorders. Another area of interest is the potential role of the NOP receptor in the regulation of pain perception, particularly in chronic pain conditions. Finally, further studies are needed to explore the potential therapeutic applications of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide in the treatment of drug addiction and other psychiatric disorders.
Synthesemethoden
The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide involves several steps, including the preparation of 3-methoxyphenylacetic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with cyclobutanamine to form the final product. The yield of N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide is typically around 40-50%, and the compound can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and drug addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide has also been studied for its potential role in modulating pain perception, as the NOP receptor has been implicated in the regulation of pain pathways in the central nervous system.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(15-14(16)11-5-3-6-11)12-7-4-8-13(9-12)17-2/h4,7-11H,3,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHQEQOITXGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)


![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)